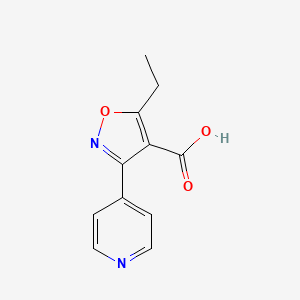

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZXNWNFGGPSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic processes. Additionally, this compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell. These interactions are crucial for its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s ability to reach its target sites is essential for its biological activity and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is important for its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its overall biological effects.

Biological Activity

Overview

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of 218.21 g/mol. This compound is characterized by its isoxazole ring, which is known to exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound can modulate enzyme activity and influence biochemical pathways through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to significant downstream effects on cellular processes.

- Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, particularly in inflammatory responses.

- Binding Interactions : At the molecular level, it binds to specific biomolecules, affecting their activity and thereby altering biochemical processes within cells.

Biological Activity Data

Research has demonstrated that this compound exhibits a range of biological activities. Below are some key findings summarized in a table format:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The mechanism involved the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

- Anti-inflammatory Effects :

Pharmacokinetics

The pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is influenced by its structural characteristics. Isoxazole compounds generally exhibit varied ADME properties based on their functional groups and overall structure.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of isoxazole compounds, including 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid, exhibit antibacterial properties. For instance, a related compound was shown to inhibit bacterial enzyme activity significantly, suggesting potential applications in treating bacterial infections .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals. The ability to modify the isoxazole core allows researchers to create a library of derivatives with varying biological activities .

Enzyme Inhibition Studies

The compound has been involved in enzyme inhibition studies where its derivatives were tested for their ability to inhibit specific enzymes associated with bacterial resistance mechanisms. For example, a study highlighted the structure-activity relationship (SAR) of various analogs derived from this compound, demonstrating that modifications can enhance potency against target enzymes .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives showed that certain modifications could lead to increased antibacterial activity against resistant strains of bacteria. The derivatives were tested for their minimum inhibitory concentrations (MIC), revealing promising results that warrant further exploration in clinical settings .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, scientists synthesized a series of isoxazole derivatives based on the core structure of this compound. These compounds underwent biological evaluation for their antitumor properties, with several showing significant activity against various cancer cell lines. This indicates the potential for developing new anticancer agents derived from this compound .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid with two structurally related compounds: imazethapyr (a herbicide) and 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (a bioactive pyrazole derivative).

Regulatory and Commercial Landscape

- Imazethapyr’s established tolerances reflect its regulatory approval for agricultural use .

- The pyrazole-isoxazole compound’s bioactivities position it for preclinical drug development, though commercial data are lacking .

- The target compound’s development would require rigorous evaluation of toxicity and environmental impact, given structural similarities to known agrochemicals.

Preparation Methods

Formation of Alkyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate

-

- 4-pyridyl hydroxamoyl chloride (or an appropriately substituted hydroxamoyl chloride)

- Ethyl acetoacetate (ethyl 3-oxobutanoate)

-

- The condensation is carried out in an inert solvent such as ethanol or anhydrous organic solvent.

- A base such as triethylamine is used to neutralize the hydrochloric acid formed and promote the reaction.

- Anhydrous magnesium sulfate or molecular sieves may be added as dehydrating agents to drive the reaction forward.

- The reaction is typically performed at ambient to reflux temperatures.

-

- The nucleophilic attack of the hydroxamoyl chloride on the β-keto ester leads to cyclization, forming the isoxazole ring.

- The ester functionality remains intact at this stage, yielding ethyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate.

Hydrolysis to 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic Acid

-

- The ester is hydrolyzed under basic conditions using aqueous potassium hydroxide or sodium hydroxide.

- The reaction mixture is refluxed for several hours (e.g., 7 hours) to ensure complete conversion.

- After hydrolysis, the mixture is acidified (pH adjusted to ~1.8) with dilute hydrochloric acid to precipitate the carboxylic acid.

- The solid product is filtered, washed, and dried.

-

- The crude acid may be purified by washing with organic solvents such as toluene or ethanol.

- Decolorizing charcoal and filtration through diatomaceous earth can be used to remove impurities.

- Final drying is performed under mild heat (e.g., 50 °C).

Representative Experimental Data (Adapted from Patent and Literature Examples)

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Condensation | 4-pyridyl hydroxamoyl chloride, ethyl acetoacetate, triethylamine, ethanol, MgSO4, reflux | ~60-70* | Not specified | Formation of ethyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate |

| Hydrolysis | KOH (aq), ethanol, reflux 7 h; acidification with HCl | ~90 | ~220-225** | Formation of this compound; purity enhanced by washing and filtration |

Yield estimated based on analogous reactions with similar substrates.

*Melting point range based on related isoxazole-4-carboxylic acids in literature.

Notes on Reaction Variants and Catalysts

- Base selection : Both potassium hydroxide and sodium hydroxide have been used effectively for ester hydrolysis with comparable yields.

- Dehydrating agents : Anhydrous magnesium sulfate or molecular sieves improve condensation efficiency by removing water formed during cyclization.

- Solvent effects : Ethanol is commonly used for both condensation and hydrolysis steps due to its miscibility with water and organic reagents.

- Alternative methods : In some studies, hydroxylamine hydrochloride is reacted with β-keto esters to form isoxazole esters, followed by hydrolysis, but the hydroxamoyl chloride route is more direct for substituted derivatives.

Summary Table of Preparation Steps

| Stage | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Condensation | Cyclization | 4-pyridyl hydroxamoyl chloride + ethyl acetoacetate, triethylamine, ethanol, MgSO4, reflux | Ethyl 3-(pyridin-4-yl)-5-ethylisoxazole-4-carboxylate |

| 2. Hydrolysis | Ester hydrolysis | KOH (aq), reflux, acidification with HCl | This compound |

Research Findings and Practical Considerations

- The preparation method is robust and adaptable to various 3,5-disubstituted isoxazoles, including pyridinyl derivatives.

- Hydrolysis under basic reflux conditions is efficient and yields high purity carboxylic acids.

- The use of triethylamine as a base in condensation is standard, but other amines (trimethylamine, tri-n-propylamine) can be substituted with similar results.

- Purification steps involving washing with toluene and charcoal filtration improve product quality.

- The described synthetic route aligns with industrial processes for related isoxazole derivatives, indicating scalability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.